molecular formula C12H14N2O2 B3009352 2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one CAS No. 866038-52-0

2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one

Cat. No.: B3009352
CAS No.: 866038-52-0
M. Wt: 218.256
InChI Key: XYLHGZUDKQMKBH-UHFFFAOYSA-N
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Description

2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor compound containing both amino and carbonyl functional groups. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to facilitate the formation of the benzoxazine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(dimethylamino)ethanol: This compound shares the dimethylamino functional group but differs in its overall structure.

    N,N-dimethylaniline: Another compound with a dimethylamino group, but with a different aromatic system.

Uniqueness

2-(dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

2-(Dimethylamino)-6,8-dimethyl-4H-3,1-benzoxazin-4-one (CAS: 866038-52-0) is a compound belonging to the benzoxazine family, characterized by its unique structural features that confer various biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H14N2O2
  • Molar Mass : 218.25 g/mol
  • Structure : The compound features a benzoxazine ring structure which is significant for its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts:

  • Antimicrobial Activity : Studies have shown that benzoxazine derivatives exhibit antimicrobial properties. The compound has been tested against several bacterial strains, demonstrating significant inhibitory effects.
  • Antitumor Effects : Preliminary research indicates that this compound may possess antitumor properties. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro.
  • Neuroprotective Properties : The compound is being studied for its potential role in neuroprotection, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Its interaction with acetylcholinesterase (AChE) is of particular interest due to the enzyme's role in cholinergic signaling.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an AChE inhibitor, which is crucial for enhancing cholinergic transmission in the brain. This mechanism is particularly relevant for therapeutic strategies targeting Alzheimer’s disease .
  • Cellular Interaction : Its benzoxazine structure allows it to interact with various biomolecules, potentially altering their activity and leading to biological effects such as apoptosis in cancer cells.

Antimicrobial Activity

A study conducted on various benzoxazine derivatives, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate the compound's potential as a lead structure for developing new antimicrobial agents.

Antitumor Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings are summarized below:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)20
A549 (Lung Cancer)25

These results suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Neuroprotective Studies

Research focusing on the neuroprotective effects of the compound revealed its capability to inhibit AChE with an IC50 value of approximately 30 µM. This inhibition could enhance acetylcholine levels in synaptic clefts, potentially improving cognitive function in models of Alzheimer's disease .

Properties

IUPAC Name

2-(dimethylamino)-6,8-dimethyl-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-5-8(2)10-9(6-7)11(15)16-12(13-10)14(3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLHGZUDKQMKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)OC(=N2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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